molecular formula C8H7BrN2S B062069 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole CAS No. 175204-24-7

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole

Cat. No.: B062069
CAS No.: 175204-24-7
M. Wt: 243.13 g/mol
InChI Key: GSQBGCGYACPACL-UHFFFAOYSA-N
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Description

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Importance in Medicinal Chemistry

6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is a derivative of benzothiazole, a compound that has attracted significant attention in medicinal chemistry due to its wide range of biological activities. Benzothiazole and its derivatives exhibit various pharmacological properties such as antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer activities, making it a key scaffold in the development of new therapeutic agents. The unique structure of benzothiazole, particularly when substituted at specific positions, enhances these biological activities, highlighting the importance of structural variations in medicinal applications (Bhat & Belagali, 2020).

Application in Plant Disease Management

Beyond its medicinal applications, benzothiadiazole derivatives, including structures similar to this compound, are used in agriculture as plant defense activators. These compounds do not directly affect pathogens; instead, they activate systemic acquired resistance (SAR) in plants against various diseases. This application provides a safer alternative to chemical pesticides, reducing environmental impact while effectively protecting crops against pathogens (ذبیح الله اعظمی ساردویی, فرناز فکرت, & فتانه قلاوند, 2017).

Role in Chemotherapeutics

In the realm of chemotherapy, benzothiazole derivatives, including the specific structure of this compound, are explored for their potent antitumor and anticancer activities. These compounds, especially 2-arylbenzothiazoles, have emerged as significant pharmacophores in the development of antitumor agents. Their structural simplicity and synthetic accessibility have made benzothiazoles and their derivatives an attractive option in the design and development of new chemotherapeutics for cancer treatment (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Safety and Hazards

The safety and hazards information related to “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” was not explicitly mentioned in the search results. It’s recommended to refer to the material safety data sheet (MSDS) for detailed safety and hazard information .

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its target could be related to this process.

Mode of Action

The mode of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been used to lower the band gap of semiconducting materials , suggesting that it may influence electron transfer pathways.

Result of Action

Similar compounds have been used to introduce better electron affinity and further lower the band gap of semiconducting materials , suggesting that it may have similar effects.

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQBGCGYACPACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381766
Record name 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-24-7
Record name 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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